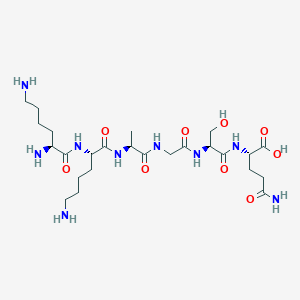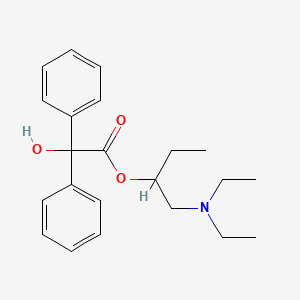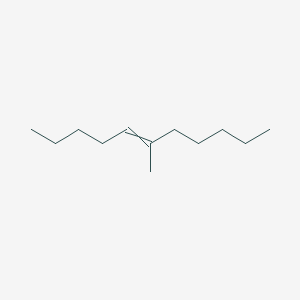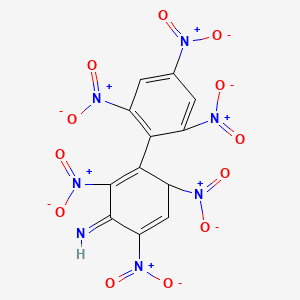![molecular formula C24H25NO B14163011 3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine CAS No. 75326-12-4](/img/structure/B14163011.png)
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine is an organic compound with the molecular formula C24H25NO and a molecular weight of 343.46 g/mol . This compound belongs to the class of oxaziridines, which are three-membered heterocyclic compounds containing an oxygen and a nitrogen atom. Oxaziridines are known for their reactivity and are often used as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine typically involves the reaction of N-benzhydrylidene-2,4,6-trimethylphenylamine with a suitable oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a solvent such as dichloromethane. The reaction can be summarized as follows:
Starting Materials: N-benzhydrylidene-2,4,6-trimethylphenylamine
Oxidizing Agent: m-Chloroperbenzoic acid (m-CPBA)
Solvent: Dichloromethane
Temperature: 0-25°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine undergoes several types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form oxaziridinium ions.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0-25°C.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) under reflux conditions.
Major Products
Oxidation: Oxaziridinium ions
Reduction: Corresponding amines
Substitution: Brominated phenyl derivatives
Aplicaciones Científicas De Investigación
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine involves its ability to act as an oxidizing agent. The oxaziridine ring can transfer an oxygen atom to various substrates, leading to the formation of oxaziridinium ions. These ions can then participate in further chemical reactions, such as nucleophilic attack or rearrangement.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenyl-2-oxaziridine: Lacks the 1-(2,4,6-trimethylphenyl)ethyl group.
2,2-Diphenyl-1,3-oxaziridine: Different substitution pattern on the oxaziridine ring.
Uniqueness
3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine is unique due to the presence of the 1-(2,4,6-trimethylphenyl)ethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
75326-12-4 |
|---|---|
Fórmula molecular |
C24H25NO |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
3,3-diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine |
InChI |
InChI=1S/C24H25NO/c1-17-15-18(2)23(19(3)16-17)20(4)25-24(26-25,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-16,20H,1-4H3 |
Clave InChI |
HKYQHZUXYAIMTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C)N2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)



![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)






![Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B14162990.png)
![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)

